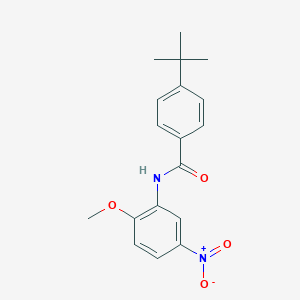![molecular formula C12H17F2NO2 B2904644 8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2326232-10-2](/img/structure/B2904644.png)
8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[321]octan-3-ol typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic coreReaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .
化学反应分析
Types of Reactions
8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for developing novel materials with specific properties.
作用机制
The mechanism by which 8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The difluorocyclobutanecarbonyl group is believed to enhance the compound’s stability and binding affinity to its targets .
相似化合物的比较
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Known for its use in organic synthesis and as a chiral building block.
11-Oxatricyclo[5.3.1.0]undecane: Used in the synthesis of complex natural products.
1,8,8-Trimethylbicyclo[3.2.1]octan-3-ol:
Uniqueness
8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol stands out due to the presence of the difluorocyclobutanecarbonyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
属性
IUPAC Name |
(3,3-difluorocyclobutyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO2/c13-12(14)5-7(6-12)11(17)15-8-1-2-9(15)4-10(16)3-8/h7-10,16H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTQWWWWAAVXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3CC(C3)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine](/img/structure/B2904561.png)
![2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2904563.png)
![ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate](/img/structure/B2904567.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2904568.png)


![N-[2,2-bis(furan-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide](/img/structure/B2904572.png)


![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2904578.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2904579.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2904583.png)
![2-{[(benzyloxy)carbonyl]amino}-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2904584.png)
